![molecular formula C7H8N4O B5742087 1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)
1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one
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Overview
Description
1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound with a fused imidazole and pyridazine ring system. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is not fully understood. However, several studies have suggested that it exerts its biological activities by inhibiting various enzymes, including DNA topoisomerase, protein kinase, and histone deacetylase.
Biochemical and Physiological Effects:
1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one has been reported to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, reduce inflammation, and inhibit bacterial growth. It has also been reported to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is its broad spectrum of biological activities, making it a promising candidate for the development of new drugs. However, its low solubility in water and poor bioavailability are major limitations for its use in lab experiments.
Future Directions
Several future directions have been proposed for the further study of 1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one. These include the development of new synthetic methods to improve its solubility and bioavailability, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the use of 1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one as a building block for the synthesis of new compounds with improved biological activities is an interesting area for future research.
In conclusion, 1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a promising compound with a wide range of potential applications in various fields. Its broad spectrum of biological activities and potential as a therapeutic agent make it a promising candidate for further study. However, its limitations in terms of solubility and bioavailability need to be addressed for its successful use in lab experiments. The future directions proposed for its further study will provide valuable insights into its mechanism of action and potential applications.
Synthesis Methods
Several methods have been reported for the synthesis of 1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one. One of the most commonly used methods involves the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with guanidine in the presence of phosphorous oxychloride. Another method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate in the presence of phosphorous oxychloride.
Scientific Research Applications
1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. Several studies have also reported its potential as an enzyme inhibitor, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3,4-dimethyl-6H-imidazo[4,5-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-6-5(7(12)10-9-4)8-3-11(6)2/h3H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBZYLVJGKYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1N(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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